Dichloro-[2,2]-paracyclophane
Description
Structure
2D Structure
Properties
IUPAC Name |
5,12-dichlorotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2/c17-15-9-11-1-2-12-4-6-14(16(18)10-12)8-7-13(15)5-3-11/h3-6,9-10H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWOYOQFRXSZQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(CCC3=C(C=C1C=C3)Cl)C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27378-53-6 | |
| Record name | Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene, 5,12-dichloro-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27378-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20145982 | |
| Record name | 5,11-Dichlorotricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20145982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10366-05-9, 27378-53-6 | |
| Record name | 5,11-Dichlorotricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010366059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene, 5,12-dichloro-, homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5,11-Dichlorotricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20145982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Elucidation and Stereochemical Investigations
Conformational Analysis of the [2.2]Paracyclophane Scaffold
The rigid framework of [2.2]paracyclophane forces the two aromatic rings into a face-to-face arrangement, leading to significant transannular electronic interactions and considerable strain energy, estimated at 31 kcal/mol. nih.govbeilstein-journals.org This inherent strain is a defining feature of the molecule's conformation.
The close proximity of the two aromatic decks is a hallmark of the [2.2]paracyclophane structure. The ethylene (B1197577) bridges prevent free rotation and pull the rings closer than the typical van der Waals distance for carbon atoms (3.40 Å). nih.gov This results in non-uniform distances between the planes.
Table 1: Typical Structural Parameters of the [2.2]Paracyclophane Core
| Parameter | Typical Value/Description | Reference |
|---|---|---|
| Interplanar Distance (Closest) | ~2.78 Å | nih.gov |
| Interplanar Distance (Farthest) | ~3.09 Å | nih.gov |
| Benzene (B151609) Ring Conformation | Flattened boat | nih.gov |
| Angle Between Aromatic Planes | The angle between the two aromatic rings, defined by specific carbon atoms, is approximately 13.1° in the related [2.2]metaparacyclophane. beilstein-journals.org | beilstein-journals.org |
Note: These values pertain to the parent [2.2]paracyclophane scaffold. The presence of dichloro-substituents can further modify these parameters due to electronic and steric effects.
Planar Chirality in Dichloro-massey.ac.nzmassey.ac.nz-paracyclophane Derivatives
One of the most significant consequences of the rigid, strained structure of substituted [2.2]paracyclophanes is the emergence of planar chirality. massey.ac.nznih.govrsc.org This type of chirality arises not from a stereogenic carbon atom, but from the arrangement of substituents in a plane.
Planar chirality in substituted [2.2]paracyclophanes, including dichloro-derivatives, originates from the restricted rotation of the two benzene decks relative to each other. nih.gov When substituents are present, this restricted rotation and the non-planar nature of the rings can lead to two non-superimposable mirror images (enantiomers). For a molecule like 4,13-dichloro- massey.ac.nzmassey.ac.nz-paracyclophane, the arrangement of the chlorine atoms above or below the conceptual plane of the molecule defines its stereochemistry. The high configurational stability of these planar chiral compounds is due to the significant energy barrier required to force one ring to rotate past the other, a process that would involve breaking one of the ethylene bridges. nih.gov This stability makes them valuable as chiral ligands and building blocks in asymmetric synthesis. rsc.orgdicp.ac.cn
Resolving the racemic mixture of a planar chiral [2.2]paracyclophane is a critical step for its application in asymmetric catalysis and materials science. massey.ac.nznih.gov A major challenge in the field has been the development of simple and efficient methods for this resolution. massey.ac.nznih.gov
A classical and effective strategy for separating enantiomers is the diastereomer method. rsc.org This technique involves reacting the racemic mixture of the planar chiral compound with a single, pure enantiomer of a chiral auxiliary. This reaction produces a mixture of diastereomers. Unlike enantiomers, diastereomers have different physical properties (e.g., solubility, boiling point, chromatographic retention) and can therefore be separated by conventional laboratory techniques like crystallization or chromatography.
One approach involves coupling racemic bromo-derivatives of [2.2]paracyclophane with enantiopure oxazolines. massey.ac.nznih.gov The resulting products are diastereomers that can then be separated. massey.ac.nznih.gov After separation, the chiral auxiliary can be chemically removed to yield the individual, enantiomerically pure planar chiral [2.2]paracyclophane derivatives.
Table 2: Generalized Steps for Diastereomeric Resolution
| Step | Description |
|---|---|
| 1. Derivatization | The racemic mixture of the target compound (e.g., a dichloro-[2.2]-paracyclophane precursor) is reacted with a single enantiomer of a chiral resolving agent (e.g., an enantiopure oxazoline). |
| 2. Formation of Diastereomers | This reaction creates a mixture of two diastereomers, each possessing a different combination of the planar chirality of the cyclophane and the central chirality of the resolving agent. |
| 3. Separation | The diastereomers are separated based on their differing physical properties, most commonly through flash column chromatography or fractional crystallization. |
| 4. Cleavage | The chiral auxiliary is chemically removed from each separated diastereomer, yielding the two isolated, enantiomerically pure forms of the original planar chiral compound. |
This method has proven effective for the optical resolution of various pseudo-para-disubstituted [2.2]paracyclophanes, providing access to enantiopure building blocks for advanced materials. rsc.org
Enantiomer Resolution Techniques
Chromatographic Separation Techniques
The resolution of enantiomers of dichloro- researchgate.netresearchgate.net-paracyclophane and its derivatives is a critical step for their application in asymmetric synthesis and materials science. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful method for the analytical and preparative separation of these planar chiral molecules.
The selection of the appropriate chiral stationary phase is crucial for achieving effective enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have demonstrated broad applicability for the resolution of various chiral compounds, including those with planar chirality. The separation mechanism on these phases often involves a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, which create a transient diastereomeric complex between the analyte and the CSP eijppr.com.
For [2.2]paracyclophane derivatives, specific chiral columns have been successfully employed. For instance, Chiralcel YMC-SA and YMC-SB columns have been used with a mobile phase typically consisting of a mixture of hexane (B92381) and isopropyl alcohol for the analysis of kinetic resolution experiments jku.at. In addition to chiral HPLC, conventional column chromatography on silica (B1680970) gel is an essential technique for the separation of diastereomeric derivatives of [2.2]paracyclophanes, which can then be converted to the individual enantiomers uea.ac.uknih.gov. This approach often involves derivatization with a chiral auxiliary to form diastereomers that are separable by standard chromatographic methods uea.ac.uk.
| Chiral Stationary Phase (CSP) | Derivative Type | Typical Mobile Phase | Reference |
|---|---|---|---|
| Chiralcel YMC-SA | Hydroxy-[2.2]paracyclophane derivatives | Hexane/Isopropyl Alcohol | jku.at |
| Chiralcel YMC-SB | Hydroxy-[2.2]paracyclophane derivatives | Hexane/Isopropyl Alcohol | jku.at |
| CHIRAL ART Cellulose-SB | Hydroxy-[2.2]paracyclophane | Not specified | beilstein-journals.org |
| Silica Gel (for diastereomers) | Thiol esters of [2.2]paracyclophane | Not specified | uea.ac.uk |
Kinetic Resolution via Catalytic Asymmetric Processes
Kinetic resolution is a powerful strategy for obtaining enantioenriched planar chiral [2.2]paracyclophanes from a racemic mixture. This approach relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.
Asymmetric Michael addition reactions have been employed in the kinetic resolution of functionalized [2.2]paracyclophanes. In one study, the kinetic resolution of 4-(2-nitrovinyl)[2.2]paracyclophane was achieved through a Michael addition of a malonate ester, catalyzed by a resin-supported N-terminal guanidinylated helical peptide. This method provided access to both the unreacted, enantioenriched starting material and the Michael adduct with high diastereo- and enantioselectivity. The reaction yielded the (S,Sp)-adduct, allowing for the recovery of the (Rp)-isomer of the starting material. This approach demonstrates a viable pathway to enantiopure paracyclophane derivatives possessing both planar and central chirality.
Palladium-catalyzed cross-coupling reactions have been successfully applied to the kinetic resolution of various [2.2]paracyclophane derivatives. A notable example is the kinetic resolution of [2.2]paracyclophane-derived cyclic N-sulfonylimines through the palladium-catalyzed addition of arylboronic acids dicp.ac.cn. This method yields two distinct planar chiral [2.2]paracyclophane derivatives with excellent diastereoselectivities and enantioselectivities, achieving selectivity factors (s) of up to 128 dicp.ac.cn. The success of this resolution hinges on the ability of the chiral palladium catalyst to differentiate between the planar chirality of the two enantiomers of the N-sulfonylimine dicp.ac.cn.
| Substrate | Reaction Type | Key Features | Selectivity Factor (s) | Reference |
|---|---|---|---|---|
| [2.2]Paracyclophane-derived cyclic N-sulfonylimines | Addition of arylboronic acids | Provides two types of planar chiral products with high diastereo- and enantioselectivity. | Up to 128 | dicp.ac.cn |
The use of earth-abundant metals in catalysis is of growing importance, and nickel has emerged as an effective catalyst for the kinetic resolution of [2.2]paracyclophane derivatives through asymmetric hydrogenation. Racemic [2.2]paracyclophane-derived cyclic N-sulfonylimines have been successfully resolved using a nickel-catalyzed asymmetric hydrogenation protocol. This method provides both the recovered starting material and the hydrogenated product in good yields and with high levels of enantiopurity. The reported selectivity factors for this process reach up to 89. The resulting enantioenriched products are valuable synthetic intermediates for the preparation of other planar chiral [2.2]paracyclophane-based compounds.
Through-Space Electronic Interactions within the Paracyclophane System
The defining structural feature of the [2.2]paracyclophane framework is the close, cofacial arrangement of the two aromatic rings, leading to significant through-space electronic interactions, often referred to as transannular interactions. These interactions arise from the overlap of the π-orbitals of the two decks, which profoundly influences the electronic and spectroscopic properties of the molecule.
Spectroscopic Evidence for Transannular Interactions
The presence of transannular interactions in dichloro- researchgate.netresearchgate.net-paracyclophane and related systems is well-documented through various spectroscopic techniques, which reveal significant deviations from the properties of simple, non-interacting benzene rings.
UV-Vis Spectroscopy: The ultraviolet-visible absorption spectra of [2.2]paracyclophanes show a characteristic red-shift (bathochromic shift) of the absorption bands compared to their non-cyclic analogues researchgate.net. This shift is a direct consequence of the transannular π-π interactions, which lower the energy of the electronic transitions. In some substituted [2.2]paracyclophanes, a "Davydov-like" splitting of absorption bands is observed, which arises from the resonance interaction between the electronic transitions of the two chromophoric units within the paracyclophane structure lanl.gov.
Fluorescence Spectroscopy: The fluorescence spectra of [2.2]paracyclophanes are also markedly different from those of simple aromatic compounds. They often exhibit a broad, structureless emission at longer wavelengths, which is characteristic of excimer-like fluorescence researchgate.net. This excimer-like emission is a hallmark of the strong attractive interactions between the two aromatic rings in the excited state, further confirming the significant through-space electronic coupling researchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides compelling evidence for the through-space electronic interactions in [2.2]paracyclophanes. The aromatic protons of the paracyclophane core experience a significant upfield shift (to lower ppm values) compared to typical aromatic protons mdpi.com. This shielding effect is due to the anisotropic magnetic field generated by the opposing benzene ring, a direct result of the close proximity of the two decks. For example, the aromatic protons in a pseudo-geminal bis(acetyl)[2.2]paracyclophane appear in the range of δ 6.54–6.89 ppm, which is notably upfield from the typical aromatic region of δ 7–8 ppm mdpi.com.
| Spectroscopic Technique | Observed Phenomenon | Underlying Cause | Reference |
|---|---|---|---|
| UV-Vis Spectroscopy | Bathochromic (red) shift of absorption bands | Lowering of electronic transition energies due to π-π orbital overlap. | researchgate.net |
| UV-Vis Spectroscopy | Davydov-like splitting of absorption bands | Resonance interaction between chromophores. | lanl.gov |
| Fluorescence Spectroscopy | Broad, structureless, excimer-like emission | Strong attractive interactions between the aromatic rings in the excited state. | researchgate.net |
| ¹H NMR Spectroscopy | Upfield shift of aromatic proton signals | Anisotropic shielding effect from the opposing aromatic ring. | mdpi.com |
Impact on Reactivity and Electronic Properties
The presence of two chlorine atoms on the researchgate.netresearchgate.net-paracyclophane framework exerts a profound influence on both its chemical reactivity and fundamental electronic properties. These changes are primarily governed by the interplay of the inductive effects of the halogens and the through-space electronic interactions inherent to the cyclophane structure.
Electronic Properties:
Transannular electronic interactions, a hallmark of the researchgate.netresearchgate.net-paracyclophane system, are also affected by the presence of chloro substituents. These through-space interactions between the π-systems of the two decks are sensitive to the electron density on the aromatic rings. The electron-withdrawing nature of the chlorine atoms can modulate the extent of this electronic communication.
Spectroscopic analyses provide insights into these electronic perturbations. In the nuclear magnetic resonance (NMR) spectrum, the protons on the chlorinated aromatic rings are expected to exhibit a downfield shift compared to the unsubstituted researchgate.netresearchgate.net-paracyclophane, a consequence of the deshielding effect of the electron-withdrawing chlorine atoms.
Reactivity:
The primary mode of reaction for the aromatic decks of researchgate.netresearchgate.net-paracyclophane is electrophilic aromatic substitution. The introduction of chlorine atoms, which are deactivating substituents, is expected to decrease the rate of electrophilic attack compared to the parent compound. This deactivation stems from the inductive electron withdrawal by the chlorine atoms, which reduces the electron density of the aromatic rings, making them less susceptible to attack by electrophiles.
Despite being deactivating, the chlorine atoms are ortho-, para-directing for subsequent electrophilic substitution reactions. This directing effect is due to the ability of the lone pairs of electrons on the chlorine atoms to stabilize the intermediate carbocation (the arenium ion) through resonance. This resonance stabilization is most effective when the electrophile attacks at the positions ortho or para to the chlorine atom.
The unique strained structure of the researchgate.netresearchgate.net-paracyclophane core, with its bent aromatic rings, also plays a crucial role in its reactivity. The strain can influence the regioselectivity of reactions, and the presence of substituents adds another layer of complexity to predicting the outcomes of chemical transformations.
Below is a table summarizing the expected effects of dichlorination on the properties of researchgate.netresearchgate.net-paracyclophane based on general principles of organic chemistry, as specific comparative experimental data is limited in the available literature.
| Property | researchgate.netresearchgate.net-paracyclophane | Dichloro- researchgate.netresearchgate.net-paracyclophane (Predicted) | Rationale |
| Reactivity in Electrophilic Aromatic Substitution | Higher | Lower | Deactivating effect of electron-withdrawing chlorine atoms. |
| Directing Effect of Substituents | N/A | Ortho, para-directing | Resonance stabilization of the intermediate carbocation by chlorine lone pairs. |
| ¹H NMR Chemical Shifts (Aromatic Protons) | Baseline | Downfield shift | Deshielding effect due to electron withdrawal by chlorine. |
| HOMO-LUMO Gap | Baseline | Altered | Inductive effect of chlorine atoms stabilizing molecular orbitals. |
| Transannular Electronic Interactions | Significant | Modulated | Changes in electron density of the π-systems. |
Detailed research findings quantifying these effects through kinetic studies, computational modeling, and advanced spectroscopic techniques are essential for a complete understanding of the structure-property relationships in dichloro- researchgate.netresearchgate.net-paracyclophane.
Advanced Spectroscopic and Analytical Characterization Methodologies
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise solid-state structure of molecules. For the [2.2]paracyclophane system, it provides invaluable information on the geometric consequences of the strained framework, including the distortion of the aromatic rings and the proximity of the two decks.
Single-crystal X-ray diffraction studies allow for the precise measurement of atomic positions, from which bond lengths, bond angles, and key structural parameters like interplanar spacing can be calculated. The parent [2.2]paracyclophane has been extensively studied and serves as a benchmark for its derivatives. acs.org In this parent molecule, the two aromatic rings are held in close proximity, resulting in an interplanar distance of about 3.10 Å. acs.org The ethylene (B1197577) bridges exhibit a twisted conformation, with a dihedral angle (Φ) of approximately 12.6°. acs.org
Substitution on the aromatic rings, as in dichloro- nih.govnih.gov-paracyclophane, is expected to induce further structural changes. Studies on closely related di-bromo-[2.2]paracyclophanes show that halogen substitution increases steric strain, leading to a larger twist angle of the ethylene bridges. acs.org The angle is significantly more pronounced on the substituted aromatic ring compared to the unsubstituted one. acs.org This suggests that the chlorine atoms in dichloro-[2.2]-paracyclophane would similarly influence the molecular geometry, affecting bond lengths and angles within the aromatic rings and the bridging chains. The strain is also manifested in the boat-like conformation of the benzene (B151609) rings, a significant deviation from the planarity of a typical benzene molecule.
Table 1: Comparison of Key Structural Parameters in [2.2]Paracyclophane and a Dromo-Derivative. Data for dichloro- nih.govnih.gov-paracyclophane is inferred to be similar to the bromo-derivative.
| Parameter | [2.2]Paracyclophane (Experimental) acs.org | Dibromo-[2.2]paracyclophane (Calculated) acs.org |
| Interplanar Distance (d) | 3.10 Å | ~2.9 - 3.1 Å |
| Dihedral Angle (Φ) | 12.6° | 17.0° - 18.3° (brominated side) |
| Aromatic Ring Distortion | Boat-like | Enhanced boat-like |
The arrangement of molecules in the crystal, or crystal packing, is governed by intermolecular forces. Understanding this packing is crucial for predicting the material properties of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structure elucidation in solution. For [2.2]paracyclophane systems, it is particularly useful for confirming structural assignments and studying the dynamic behavior of the molecule.
The 1H and 13C NMR spectra of [2.2]paracyclophane derivatives are highly characteristic. Due to the proximity of the two aromatic decks, the protons and carbons experience significant shielding or deshielding effects.
¹H NMR: In the parent [2.2]paracyclophane, the aromatic protons typically appear upfield (around 6.3-6.8 ppm) compared to those in simple benzene derivatives, due to the shielding effect of the opposing aromatic ring. The protons of the ethylene bridges are also distinctive, often appearing as complex multiplets. For dichloro- nih.govnih.gov-paracyclophane, the chlorine atoms would deshield adjacent aromatic protons, shifting their signals downfield. The exact chemical shifts and coupling patterns would confirm the substitution pattern on the aromatic rings.
¹³C NMR: The carbon signals in the ¹³C NMR spectrum provide complementary information. The aromatic carbons directly bonded to chlorine atoms would show a significant downfield shift. The strained nature of the bridging methylene (B1212753) carbons gives them a characteristic chemical shift. helsinki.fi
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Substituted [2.2]Paracyclophanes. Values are illustrative and depend on the specific substitution pattern and solvent.
| Nucleus | Type of Atom | Expected Chemical Shift Range (ppm) |
| ¹H | Aromatic (unsubstituted ring) | 6.3 - 6.9 |
| ¹H | Aromatic (substituted ring) | 6.5 - 7.2 |
| ¹H | Ethylene Bridge (-CH₂-) | 2.8 - 4.0 |
| ¹³C | Aromatic (C-Cl) | 140 - 150 |
| ¹³C | Aromatic (C-H) | 130 - 140 |
| ¹³C | Aromatic (Bridgehead) | 138 - 142 |
| ¹³C | Ethylene Bridge (-CH₂-) | 33 - 36 |
While 1D NMR provides fundamental structural data, 2D NMR techniques are essential for unambiguous assignments and for probing molecular dynamics. ipb.ptresearchgate.net
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between protons, helping to assign the signals of the aromatic and ethylene bridge protons.
HSQC/HMQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with their directly attached carbon atoms, allowing for the definitive assignment of ¹³C signals.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons. For dichloro-[2.2]-paracyclophane, NOESY can confirm the spatial proximity of specific protons on opposite decks, providing direct evidence of the co-facial arrangement and helping to define the molecule's conformation in solution. nih.gov
These advanced techniques are vital for distinguishing between different isomers and understanding the conformational preferences of the strained paracyclophane system in the solution state. nih.gov
Chiroptical Spectroscopy
Non-symmetrically substituted [2.2]paracyclophanes, including many dichloro-isomers, are chiral due to the presence of planar chirality. rsc.org This chirality arises from the restricted rotation of the benzene rings relative to each other, creating non-superimposable mirror images. Chiroptical techniques, such as Circular Dichroism (CD), are uniquely sensitive to this type of stereochemistry.
CD spectroscopy measures the differential absorption of left and right circularly polarized light. d-nb.info A chiral molecule will exhibit a characteristic CD spectrum with positive or negative bands corresponding to its electronic transitions. The CD spectrum of a chiral dichloro-[2.2]-paracyclophane would serve as a unique fingerprint of its absolute configuration (Rp or Sp). acs.org Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to simulate the CD spectrum and correlate it with a specific enantiomer, allowing for the unambiguous assignment of the absolute configuration. acs.org Studies on brominated paracyclophanes have shown that the electronic transitions responsible for the chiroptical response are sensitive to the substitution pattern and the resulting molecular geometry, a principle that applies directly to chlorinated analogs. acs.org
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of dichloro- electrochem.orgelectrochem.org-paracyclophane and its derivatives. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the molecular formula. The exact mass of dichloro- electrochem.orgelectrochem.org-paracyclophane (C₁₆H₁₄Cl₂) is 276.0473 g/mol .
While specific fragmentation patterns for dichloro- electrochem.orgelectrochem.org-paracyclophane are not extensively detailed in the available literature, general principles of mass spectrometry suggest that the molecule would likely exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The analysis of metabolites from related toxic chemicals often involves various MS methods, including LC-MS/MS and LC-TOF-MS, to identify structures through parent ion scans, product ion scans, and accurate mass measurements. echemi.com For analysis of dichloro- electrochem.orgelectrochem.org-paracyclophane, liquid chromatography coupled with HRMS (LC-HRMS) is a suitable method, with Orbitrap and Q-TOF mass analyzers being the most common instruments. hsppharma.com For MS-compatible LC methods, it is recommended to use formic acid in the mobile phase instead of non-volatile acids like phosphoric acid. hsppharma.com
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity and determining the enantiomeric excess (ee) of chiral electrochem.orgelectrochem.orgparacyclophane derivatives.
For non-chiral purity analysis, reverse-phase (RP) HPLC is effective. A suggested method for dichloro- electrochem.orgelectrochem.org-paracyclophane involves a mobile phase containing acetonitrile (B52724) (MeCN), water, and phosphoric acid. hsppharma.com This method is scalable and can be adapted for preparative separation to isolate impurities.
For chiral separations, HPLC with a chiral stationary phase (CSP) is the most versatile and widely used technique. phenomenex.com The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP, leading to different retention times. eijppr.com The choice of CSP is often empirical but critical for achieving resolution. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD-H, Chiracel IA), are commonly employed for resolving paracyclophane enantiomers. dicp.ac.cn For example, the kinetic resolution of electrochem.orgelectrochem.orgparacyclophane-derived cyclic N-sulfonylimines was monitored, and the optical purity of the products was determined by chiral HPLC analysis using a Chiralcel OD-H column with a mobile phase of n-hexane/i-PrOH. dicp.ac.cn This highlights the power of chiral HPLC in quantifying the stereochemical outcome of asymmetric reactions.
Table 2: Chromatographic Methods for [2.2]Paracyclophane Analysis This table is interactive and can be sorted by clicking on the column headers.
| Analysis Type | Technique | Column/Stationary Phase | Mobile Phase Example | Application | Reference |
|---|---|---|---|---|---|
| Purity (Achiral) | RP-HPLC | Reverse Phase (e.g., C18) | Acetonitrile, Water, Phosphoric Acid | Purity assessment, impurity isolation | hsppharma.com |
| Enantiomeric Excess | Chiral HPLC | Chiralcel OD-H | n-hexane/i-PrOH (60:40) | Determination of optical purity | dicp.ac.cn |
| Enantiomeric Separation | Chiral HPLC | Chiracel IA | n-hexane/i-PrOH (60:40) | Separation of enantiomers | dicp.ac.cn |
| Enantiomeric Separation | Chiral HPLC | N/A | N/A | Separation of optically active derivatives | nih.gov |
Vibrational Spectroscopy (Raman) and Thermal Analysis (TGA) for Polymer Studies
Dichloro- electrochem.orgelectrochem.org-paracyclophane is the precursor monomer for the polymer poly(chloro-p-xylylene), commonly known as Parylene C. Vibrational spectroscopy and thermal analysis are vital for characterizing this important polymer.
Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) is used to determine the thermal stability and decomposition temperature of Parylene C. In a nitrogen environment, Parylene C is thermally stable up to high temperatures, with a decomposition temperature reported to be around 503°C. mdpi.com In the presence of air, oxidative degradation occurs at lower temperatures. myu-group.co.jp Differential Scanning Calorimetry (DSC) shows that as-deposited Parylene C has a melting temperature of approximately 301.8°C. researchgate.net The thermal properties are critical for its applications as a coating in high-temperature environments, such as in bioelectronics. mdpi.com
Vibrational Spectroscopy (Raman): Raman spectroscopy provides information about the molecular vibrations and structure of the polymer. For poly(p-xylylene)-based materials, Raman spectra can confirm the presence of specific structural features. nih.gov For instance, when Parylene C is pyrolyzed at high temperatures (e.g., 1550°C), its Raman spectrum shows well-defined G (graphite) and D1 (defect) bands near 1580 cm⁻¹ and 1350 cm⁻¹, respectively, which is indicative of a glassy carbon structure. electrochem.org In studies of metal-polymer nanocomposites, Raman spectroscopy has been used to characterize films of poly(2,3-dichloro-p-xylylene), a related polymer, for surface-enhanced Raman spectroscopy (SERS) applications. mdpi.com
Table 3: Thermal and Spectroscopic Data for Parylene C (Poly(chloro-p-xylylene)) This table is interactive and can be sorted by clicking on the column headers.
| Analytical Technique | Parameter | Value | Conditions | Reference |
|---|---|---|---|---|
| TGA | Decomposition Temperature | 503°C | Nitrogen Atmosphere | mdpi.com |
| TGA | Weight Loss Event | 66% weight loss at ~480°C | Argon Atmosphere | electrochem.org |
| DSC | Melting Temperature (T_m) | 301.8°C | As-deposited film | researchgate.net |
| Raman Spectroscopy | G-band (Graphite) | ~1580 cm⁻¹ | Pyrolyzed at 1550°C | electrochem.org |
| Raman Spectroscopy | D1-band (Defect) | ~1350 cm⁻¹ | Pyrolyzed at 1550°C | electrochem.org |
Applications in Advanced Materials Science
Functional Coatings and Polymer Production
The primary application of dichloro- vsiparylene.comvsiparylene.com-paracyclophane lies in the production of functional coatings and polymers, particularly poly(chloro-p-xylylene), commercially known as Parylene C. These coatings are valued for their barrier properties, electrical insulation, and ability to be applied to complex topographies.
Parylene C, a polymer of chloro-p-xylylene, is a widely used conformal coating in the electronics, aerospace, and medical industries. wikipedia.org Its synthesis from dichloro- vsiparylene.comvsiparylene.com-paracyclophane via a unique chemical vapor deposition process results in a coating with a desirable combination of properties. wikipedia.orgscscoatings.com Parylene C is favored for its cost-effectiveness and the balance it strikes between dielectric and moisture barrier characteristics. wikipedia.org These coatings are transparent, chemically inert, and can be applied in very thin, uniform layers. scscoatings.comparyleneengineering.com
The formation of Parylene C coatings occurs through a multi-step chemical vapor deposition (CVD) process, a method first refined by William F. Gorham. wikipedia.orgmcmaster.ca This solvent-free process ensures a high-purity and stress-free film. wikipedia.orgparyleneengineering.com The mechanism involves:
Sublimation: The solid precursor, dichloro- vsiparylene.comvsiparylene.com-paracyclophane, is heated and vaporized under vacuum at temperatures around 150°C. scscoatings.com
Pyrolysis: The gaseous dimer is then passed through a high-temperature furnace (approximately 690°C), where it cleaves to form the reactive monomer, chloro-p-xylylene. scscoatings.commcmaster.ca
Deposition: The monomer gas enters a deposition chamber at room temperature. Here, it spontaneously polymerizes onto all surfaces, forming a thin, uniform, and conformal film of poly(chloro-p-xylylene). wikipedia.orgscscoatings.com
The gaseous nature of the monomer allows it to penetrate deep crevices and coat complex shapes with a completely uniform layer, a significant advantage over liquid coating methods. fraunhofer.de
Parylene C is an exceptional dielectric insulator, making it highly suitable for coating electronic components and printed circuit boards (PCBs). vsiparylene.comscscoatings.com It possesses a high dielectric strength and a low dielectric constant, which helps to prevent electrical leakage and signal loss in high-frequency applications. scscoatings.comhzo.com Furthermore, its low permeability to moisture and gases provides a robust barrier against environmental factors that can cause corrosion and device failure. scscoatings.comnist.gov The pinhole-free nature of the coating ensures complete encapsulation and protection. hzo.comadvancedcoating.com
Table 1: Electrical and Barrier Properties of Parylene C
| Property | Value |
| Dielectric Strength (V/mil at 1 mil) | 5,600 |
| Dielectric Constant (at 1 MHz) | 2.95 |
| Dissipation Factor (at 1 MHz) | 0.013 |
| Volume Resistivity (ohm-cm) | 8.8 x 10¹⁶ |
| Surface Resistivity (ohms) | 10¹⁴ |
| Water Vapor Transmission Rate (g-mil/100 in²-24 hr) | 0.08 |
Data sourced from multiple references. vsiparylene.comscscoatings.comvsiparylene.com
The unique vapor deposition process of Parylene C results in a truly conformal coating that uniformly covers all surfaces, including sharp edges, corners, and intricate geometries, without any pooling or bridging. advancedcoating.comvsiparylene.com This characteristic is crucial for protecting sensitive electronic assemblies from harsh environments. scscoatings.com The coating acts as a barrier against moisture, dust, corrosive gases, and various chemicals, thereby preventing corrosion and extending the lifespan of electronic devices. advancedcoating.comvsiparylene.com Parylene C's ability to form a pinhole-free film ensures reliable protection for critical applications in the military, aerospace, and medical fields. fraunhofer.deadvancedcoating.com
Beyond the standard Parylene C, research has focused on developing functionalized poly(para-xylylene) (PPX) thin films by using substituted [2.2]paracyclophane precursors. By introducing different functional groups to the paracyclophane molecule, the properties of the resulting polymer coating can be tailored for specific applications. researchgate.netd-nb.info For instance, amine-functionalized PPX films have been created to alter surface energy. mcmaster.ca This approach opens up possibilities for creating surfaces with specific chemical reactivity, biocompatibility, or other desired characteristics, expanding the utility of PPX coatings into areas like biomaterials and sensor technology. mcmaster.caumich.edu
Recent advancements have demonstrated the use of poly(p-xylylene) nanofilms, derived from functionalized [2.2]paracyclophanes, in the fabrication of nanofiltration membranes. nih.gov Thin films of poly(p-xylylene) with imidazole side chains have been deposited on porous substrates using the CVD process. nih.gov These ultra-thin membranes have shown the ability to permit water permeation while selectively rejecting water-soluble organic dyes based on their molecular size, indicating their potential for water purification and other separation applications. nih.gov
Parylene C Coatings: Synthesis, Properties, and Applications
Integration into Novel Materials Architectures
The incorporation of the dichloro- bohrium.combohrium.com-paracyclophane moiety into larger systems allows for the development of materials with precisely controlled properties. Its derivatives serve as foundational components for everything from conductive films to complex chiral polymers.
The bohrium.combohrium.comparacyclophane (PCP) scaffold, including its dichlorinated variant, offers unique opportunities for creating materials with customized photophysical and optoelectronic properties. mdpi.com The close stacking of the two benzene (B151609) rings leads to transannular π-π interactions that alter the electronic structure compared to simple aromatic compounds. mdpi.com This intrinsic feature, combined with the electron-donating nature of the PCP skeleton, can be harnessed to design novel fluorescent dyes. mdpi.com
Substitution on the paracyclophane core, such as with donor and acceptor groups, can induce internal charge transfer (ICT) between the two decks, leading to unique optical properties. uiowa.edu Furthermore, the steric hindrance provided by the bulky PCP structure can reduce intermolecular π–π stacking interactions in the solid state, which often leads to quenching of fluorescence. This allows for the development of materials with improved fluorescence properties. mdpi.com Dichloro- bohrium.combohrium.com-paracyclophane is noted for its interesting electronic properties and potential applications in organic electronics and supramolecular chemistry. cymitquimica.com
Dichloro- bohrium.combohrium.com-paracyclophane is the monomer precursor for the polymer known as Parylene C. cymitquimica.comresearchgate.net This polymer can be converted into a conductive carbon film through pyrolysis, a process that has significant applications in fabricating carbon electrodes. nih.govelectrochem.org Pyrolysis of the highly insulating Parylene C film under an inert atmosphere, typically at 900°C, transforms it into a conductive carbonaceous material. nih.govrsc.org This method provides a versatile route to creating thin-film carbon electrodes that can be patterned without requiring conventional lithography or spin-coating techniques. nih.gov
The resulting pyrolyzed Parylene C (PPC) films have been characterized as amorphous or glassy carbon. electrochem.orgrsc.org Raman spectroscopy of these films shows the characteristic G-band (graphite) and D1-band (defect), confirming the transformation to a carbon structure. electrochem.org These PPC electrodes exhibit a wide electrochemical window, for instance, from -1.0 to 2.1 V versus an Ag/AgCl reference electrode, which is significantly larger than that of conventional gold (Au) or platinum (Pt) electrodes. rsc.org The process is compatible with microelectromechanical systems (MEMS) processing and can be used to conformally coat high-aspect-ratio, three-dimensional surfaces, enabling the creation of electrodes with high effective surface area. nih.govelectrochem.org
Below is a table summarizing the properties and processing of pyrolyzed Parylene C for electrode fabrication.
| Property/Parameter | Value/Description | Source |
| Precursor Monomer | Dichloro- bohrium.combohrium.com-paracyclophane | cymitquimica.comresearchgate.net |
| Polymer | Parylene C | nih.gov |
| Pyrolysis Temperature | 900°C | nih.govrsc.org |
| Pyrolysis Atmosphere | Inert (e.g., N₂) | nih.govrsc.org |
| Resulting Material | Conductive Carbonaceous Film (PPC) | nih.gov |
| Carbon Structure | Amorphous / Glassy Carbon | electrochem.orgrsc.org |
| Electrochemical Window | -1.0 to 2.1 V (vs. Ag/AgCl) | rsc.org |
Introducing a substituent into one of the aromatic rings of bohrium.combohrium.com-paracyclophane results in planar chirality. researchgate.net This feature has made paracyclophane derivatives, including those originating from dichloro- bohrium.combohrium.com-paracyclophane, highly valuable synthons for creating advanced materials. rsc.org These planar chiral structures can be incorporated into conjugated polymeric systems to generate materials with unique chiroptical and optoelectronic properties. rsc.org
The development of synthetic routes to enantiopure planar chiral bohrium.combohrium.comparacyclophanes has opened the door to their use as building blocks for a variety of specific applications. rsc.org For example, they have been used to create thermally activated delayed fluorescence (TADF) materials for circularly polarized luminescence (CPL). nih.gov In one instance, a molecule combining a bulky planar chiral phenoxazinephane donor based on a bohrium.combohrium.comparacyclophane structure with a triazine acceptor exhibited highly efficient luminescence. nih.gov An organic light-emitting diode (OLED) using this material as the emitting layer displayed a high maximum brightness of 34,293 cd m⁻² and a significant circularly polarized electroluminescence signal. nih.gov The rigid and well-defined structure of the paracyclophane backbone is crucial for creating a distinct chiral environment. researchgate.net
Supramolecular Assemblies and Functional Devices
The ability of the paracyclophane cage to mediate electronic communication between its decks and to organize appended molecular fragments in space makes it a key component in the design of supramolecular systems and functional molecular devices.
The unique structure of bohrium.combohrium.comparacyclophane, with its parallel aromatic rings, enables efficient through-space π-π interaction. This property is exploited in the construction of molecular wires, where the paracyclophane unit can act as a molecular junction to control charge transport. nih.gov Studies on donor-acceptor conjugates, such as those linking a zinc porphyrin (ZnP) donor and a fullerene (C60) acceptor with a bohrium.combohrium.comparacyclophane-oligophenylenevinylene (pCp-oPPV) bridge, have demonstrated this capability. nih.govnih.gov
In these systems, the paracyclophane moiety facilitates charge transfer. nih.gov Theoretical and experimental studies show that the paracyclophane unit can mediate charge transfer via a hole-transfer mechanism. nih.govnih.gov The efficiency of charge transport can be modulated by attaching functional groups with different electronic properties to one of the paracyclophane rings, effectively "gating" the molecular wire. mdpi.com The rate of charge transfer in these molecular wires can be governed by different mechanisms, such as superexchange at lower temperatures. nih.gov
The planar chirality of the bohrium.combohrium.comparacyclophane scaffold makes it an ideal building block for constructing optically active π-stacked molecules. researchgate.net By using enantiopure paracyclophane derivatives, π-conjugated systems can be arranged into well-defined, second-order structures, such as V-shaped, triangular, or helical assemblies. researchgate.net These ordered arrangements arise from the specific orientation of the π-electron systems dictated by the chiral paracyclophane core. researchgate.net
Such molecules are of great interest for optoelectronic applications, particularly as emitters of circularly polarized luminescence (CPL). researchgate.netrsc.org Materials based on these chiral π-stacked molecules often exhibit strong luminescence with high quantum efficiencies and large dissymmetry factors (g_lum), a combination that is difficult to achieve with other types of chiral scaffolds. researchgate.net For example, optically active molecules where phenanthrene and benzo[c]phenanthrene moieties are stacked onto a planar chiral bohrium.combohrium.comparacyclophane backbone have been synthesized, forming S-shaped structures that emit CPL. rsc.org
Applications in Catalysis and Asymmetric Synthesis
Design and Synthesis of Chiral Ligands for Asymmetric Catalysisrsc.orgnih.govchemrxiv.orgrsc.orgresearchgate.net
The design and synthesis of novel chiral ligands are central to the advancement of asymmetric catalysis. The [2.2]paracyclophane skeleton offers a versatile platform for creating ligands with well-defined three-dimensional structures. The inherent planar chirality of substituted [2.2]paracyclophanes, arising from the restricted rotation of the aromatic decks, provides a powerful tool for inducing enantioselectivity. rsc.orgresearchgate.net Researchers have successfully incorporated various coordinating atoms and functional groups onto the paracyclophane backbone to create a diverse library of ligands for a multitude of transition metal-catalyzed reactions. nih.govscilit.com
Planar Chiral [2.2]Paracyclophane Ligands in Transition Metal Catalysisnih.govrsc.orgresearchgate.net
Planar chiral [2.2]paracyclophane-based ligands have emerged as a significant toolbox in asymmetric synthesis, proving effective in a variety of transition metal-catalyzed reactions. rsc.orgnih.gov These ligands have been successfully employed in stereocontrolled and enantioselective additions of organozinc reagents (alkyl, alkenyl, alkynyl, and aryl) to aldehydes, ketones, and imines. nih.govresearchgate.net The rigid structure and significant steric hindrance of the [2.2]paracyclophane framework create a well-defined chiral environment around the metal center, which is crucial for achieving high levels of enantioselectivity. dicp.ac.cn
Novel P,N-ligands, N,S-ligands, and N,Se-ligands derived from [2.2]paracyclophane have been synthesized and applied in palladium-catalyzed asymmetric allylic alkylation reactions, demonstrating the versatility of this scaffold. rsc.orgnih.gov Furthermore, planar chiral [2.2]paracyclophane-containing amides have been developed as N,O-chelating ligands for titanium- and zirconium-catalyzed hydroamination reactions, showcasing their ability to transfer planar chirality to the resulting products. researchgate.net The development of these ligands has significantly expanded the scope of asymmetric transformations, offering efficient routes to enantiomerically enriched compounds. acs.orgnih.gov
Oxazoline and N-Heterocycle Derivatives as Ligandsscispace.comnih.gov
Oxazoline moieties are "privileged" pre-ligands in asymmetric catalysis, and their incorporation into the [2.2]paracyclophane scaffold has led to the development of highly effective chiral ligands. scispace.com A concise and efficient method for the synthesis and resolution of planar chiral [2.2]paracyclophane oxazolines involves the direct C–H arylation of enantiopure oxazolines. scispace.comrsc.org This strategy provides a convenient route to these valuable ligands, which can be further derivatized. scispace.com
[2.2]Paracyclophane-based bisoxazoline (BOX) ligands have been synthesized and successfully applied in copper-catalyzed N–H insertion reactions of α-diazocarbonyls into anilines. mdpi.com Additionally, [2.2]paracyclophane-derived oxazole-pyrimidine ligands (PYMCOX) have shown excellent performance in nickel-catalyzed asymmetric 1,2-reduction of α,β-unsaturated ketones, affording chiral allylic alcohols in high yields and enantioselectivities (up to 99% ee). dicp.ac.cn The rigid structure and steric bulk of the paracyclophane backbone in these ligands are instrumental in creating a superior chiral environment for the catalytic reaction. dicp.ac.cn
Organocatalysis Utilizing Paracyclophane Scaffoldsrsc.org
In addition to their role as ligands in metal catalysis, [2.2]paracyclophane derivatives have been successfully employed as scaffolds for the development of purely organic catalysts. rsc.org Organocatalysis offers a complementary approach to metal-based catalysis, often with advantages in terms of cost, toxicity, and operational simplicity. nih.gov The unique structural features of paracyclophanes have been harnessed to create highly effective and stereoselective organocatalysts.
N-Heterocyclic Carbene (NHC) Catalysts for Enantioselective Reactionsrsc.orgacs.org
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of organocatalysts for a wide range of chemical transformations. nih.gov Chiral NHC catalysts derived from the [2.2]paracyclophane scaffold have proven to be highly effective in promoting enantioselective reactions. For instance, a dual chiral NHC-copper catalyst, generated in situ from a chiral bicyclic triazolium salt based on [2.2]paracyclophane, has been successfully used for the asymmetric β-boration of acyclic enones. rsc.org This system delivers chiral β-boryl ketones in good yields and with high enantioselectivities. rsc.orgresearchgate.net
A novel planar and centrally chiral bicyclic 1,2,4-triazolium salt derived from [2.2]paracyclophane and phenylglycinol serves as an efficient ligand precursor for copper(I)-catalyzed asymmetric β-boration of acyclic enones, achieving up to 99% yield and 98% enantioselectivity. organic-chemistry.org A recent metal-free methodology for the NHC-catalyzed enantioselective desymmetrization of diformyl[2.2]paracyclophanes provides efficient access to highly enantioenriched planar chiral compounds. nih.gov This organocatalytic approach has a broad substrate scope and allows for gram-scale synthesis. nih.govresearchgate.net
Mechanisms of Stereocontrol in Organocatalytic Transformationsrsc.org
The mechanism of stereocontrol in organocatalytic reactions employing paracyclophane-based catalysts is a subject of detailed investigation. In the NHC-catalyzed desymmetrization of diformyl[2.2]paracyclophanes, the origin of enantiocontrol differs for pseudo-para and pseudo-gem isomers. researchgate.net This difference is attributed to whether a key Breslow intermediate is formed reversibly or irreversibly during the catalytic cycle. researchgate.net
Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to rationalize the observed enantioselectivity. For instance, in the enantioselective synthesis of multi-chiral, ortho-disubstituted paracyclophanes via cobaltaphotoredox-catalyzed C–H/N–H annulation, DFT calculations revealed a significant energy difference in the activation barriers of the diastereomeric transition states during the alkene migratory insertion step. chemrxiv.org These theoretical models provide crucial insights into the factors governing stereocontrol and aid in the rational design of more efficient catalysts.
Cooperative Catalysis with Heterobimetallic Paracyclophane Complexesacs.org
A promising frontier in catalysis involves the use of heterobimetallic complexes, where two different metal centers work in a cooperative fashion to achieve a desired chemical transformation. oapen.orgchesci.com The [2.2]paracyclophane scaffold provides a unique platform for the construction of such complexes, allowing for the precise spatial arrangement of two distinct metal centers. kit.eduoapen.org This fixed orientation enables the systematic study of cooperative effects between the metals. oapen.orgkit.edu
Spatial Design of Metal Centers for Cooperative Effects
The rigid, cage-like structure of the researchgate.netresearchgate.net-paracyclophane scaffold provides a unique platform for the precise spatial arrangement of metal centers, facilitating the study and application of cooperative effects in catalysis. This intrinsic structural rigidity allows for the exact positioning of two or more metal centers, enabling modulation of the distance between them. researchgate.net The unique architecture of researchgate.netresearchgate.net-paracyclophane, with its cofacial benzene (B151609) rings, allows for the creation of heterobimetallic complexes with defined distances between the catalytic metal centers. oapen.org
The ability to control the spatial relationship of substituents is a key feature of researchgate.netresearchgate.net-paracyclophane, which has been described as a "super-atom" molecule capable of holding up to 16 substituents in a precise arrangement. oapen.org A variety of substitution patterns, including pseudo-geminal, pseudo-ortho, pseudo-meta, and pseudo-para, can be employed to fine-tune the orientation and proximity of attached metal centers. researchgate.net This precise control over the metal-to-metal distance is crucial for investigating structure-activity relationships and harnessing cooperative effects in catalysis. researchgate.net
Research has demonstrated the synthesis of cyclophanyl-derived mono- and binuclear N,C-palladacycles through regioselective ortho-palladation of amine-functionalized researchgate.netresearchgate.netparacyclophanes. researchgate.net For instance, the use of a bidentate ligand like 1,2-bis(diphenylphosphino)ethane (dppe) can result in a binuclear N,C-palladacycle where the bisphosphine ligand bridges two metal centers on the sterically demanding paracyclophane scaffold. researchgate.net Such structures are valuable for creating catalysts where two metal centers can work in concert. The transannular π-communication inherent to the cyclophane scaffold further provides a promising avenue for exploring electronic coupling between redox sites, as seen in studies of bis(ferrocenylvinyl)- researchgate.netresearchgate.net-paracyclophane isomers. researchgate.net
| Complex Type | Metal Centers | Key Structural Feature | Potential Application |
|---|---|---|---|
| Heterobimetallic Complexes | Au(I)/Ru(II) | Modulated metal-to-metal distance via substitution patterns. researchgate.net | Investigation of structure-activity relationships. researchgate.net |
| Binuclear N,C-Palladacycles | Palladium (Pd) | Bisphosphine bridge between two metal centers. researchgate.net | Catalysis requiring cooperative metal centers. |
| Bis(ferrocenylvinyl) Isomers | Iron (Fe) | Pseudo-para and constitutional isomers. researchgate.net | Study of electronic coupling in mixed-valent systems. researchgate.net |
Applications in Photoredox Catalysis
The unique structural and electronic properties of researchgate.netresearchgate.net-paracyclophane derivatives make them suitable platforms for the development of novel photocatalysts. Photoredox catalysis has emerged as a powerful tool in organic synthesis, utilizing visible light to drive chemical reactions under mild and environmentally friendly conditions. oapen.org The development of new catalyst scaffolds is essential for expanding the scope and efficiency of this methodology.
researchgate.netresearchgate.net-Paracyclophane has been investigated as a platform for constructing distance-variable heterobimetallic complexes that can function as photocatalysts. oapen.org By incorporating a photosensitizer and a catalytic metal center onto the rigid paracyclophane framework, it is possible to create integrated systems where the spatial relationship between the two components can be precisely controlled. This control over distance and orientation is critical for efficient energy or electron transfer processes that are fundamental to photoredox catalysis.
One approach involves the synthesis of researchgate.netresearchgate.net-paracyclophane derivatives that mimic well-known photoredox catalyst motifs. For example, the synthesis of a 4-(2'-pyridyl) researchgate.netresearchgate.netparacyclophane serves as a structural analogue to the common 2-phenylpyridine ligand used in iridium and ruthenium photocatalysts. oapen.org Attaching a metal atom directly to the paracyclophane core through a cyclometallation motif fixes the position of the metal center, providing a rigid and well-defined catalytic structure. oapen.org The development of synthetic routes, such as de novo syntheses or modern cross-coupling reactions, allows for the modular construction of these complex photocatalysts. oapen.org
| Concept | Description | Key Advantage |
|---|---|---|
| Distance-Variable Heterobimetallic Complexes | Incorporating a photosensitizer and a catalytic metal on the PCP scaffold. oapen.org | Precise control over the spatial relationship for efficient energy/electron transfer. |
| Structural Analogues of Known Ligands | Synthesizing PCP derivatives that mimic common photocatalyst ligands (e.g., 2-phenylpyridine). oapen.org | Leveraging established coordination chemistry on a novel, rigid scaffold. |
| Cyclometallation | Binding a metal atom directly to the PCP core to create a fixed catalytic site. oapen.org | Enhanced stability and well-defined geometry of the catalytic center. |
Role as Chiral Auxiliaries in Stereoselective Synthesis
Planar chiral researchgate.netresearchgate.net-paracyclophanes have emerged as a significant class of ligands and auxiliaries in asymmetric synthesis. nih.gov The introduction of substituents into one of the aromatic rings of the paracyclophane core results in planar chirality, a stable source of chirality that can be harnessed to control the stereochemical outcome of chemical reactions. researchgate.net These chiral scaffolds are increasingly used to create new chiral ligands and catalysts for a variety of stereoselective transformations. nih.gov
Enantiopure researchgate.netresearchgate.net-paracyclophane-based ligands have been successfully employed in the stereo-controlled and enantioselective addition of various organozinc reagents (alkyl, alkenyl, alkynyl, and aryl) to aldehydes, ketones, and imines. nih.gov The rigid and well-defined chiral environment provided by the paracyclophane backbone effectively shields one face of the reactive center, leading to high levels of enantioselectivity in the products. The development of practical synthetic routes to enantiomerically pure paracyclophane derivatives is crucial for their broader application. nih.gov
One of the significant challenges in this field has been the resolution of planar chirality. nih.gov Recent advances have focused on more efficient methods for obtaining enantiopure materials. For instance, racemic bromo researchgate.netresearchgate.netparacyclophanes can be directly converted into enantiomerically pure planar chiral oxazolines in a single step, which also achieves the resolution of the planar chirality. nih.gov These oxazoline derivatives are themselves valuable "privileged" pre-ligands for asymmetric catalysis. nih.gov The functional and synthetic tunability of planar chiral researchgate.netresearchgate.net-paracyclophanes makes them a versatile tool-box for the design of new catalysts and auxiliaries for asymmetric synthesis. nih.gov
| Application | Type of Transformation | Key Feature of Paracyclophane |
|---|---|---|
| Chiral Ligands for Catalysis | Enantioselective addition of organozinc reagents to carbonyls and imines. nih.gov | Provides a rigid, well-defined chiral environment. nih.gov |
| Chiral Auxiliaries | Directing stereoselective reactions. | Stable planar chirality induces high stereocontrol. researchgate.net |
| Precursors to Chiral Ligands | Synthesis of enantiopure oxazolines from racemic starting materials. nih.gov | The oxazoline moiety facilitates the resolution of planar chirality. nih.gov |
Supramolecular Chemistry and Host Guest Interactions
Formation of Inclusion Complexes with Dichloro-rsc.orgrsc.org-paracyclophane
The inherent structure of rsc.orgrsc.orgparacyclophane, featuring a defined cavity and electron-rich aromatic surfaces, makes it a suitable candidate for host-guest chemistry. Due to their rigid spatial structure and the presence of these cavities, cyclophanes can be used to synthesize guest-host compounds, also known as inclusion complexes researchgate.net. While specific studies detailing the formation of inclusion complexes with Dichloro- rsc.orgrsc.org-paracyclophane are not extensively documented, the general principles applicable to the paracyclophane family provide a strong basis for its potential in this area.
The introduction of chlorine atoms onto the benzene (B151609) rings of the paracyclophane scaffold is expected to influence its host properties. The electron-withdrawing nature of chlorine atoms alters the electron density of the aromatic decks, which could, in turn, affect the π-π stacking and charge-transfer interactions that often govern the binding of guest molecules within the host's cavity.
| Feature | Description | Significance in Host-Guest Chemistry |
| Molecular Cavity | The space between the two parallel aromatic rings. | Provides a binding site for suitably sized guest molecules. |
| Aromatic Decks | The two benzene rings of the paracyclophane. | Can engage in π-π stacking, hydrophobic, and van der Waals interactions with guest molecules. |
| Rigid Framework | The ethylene (B1197577) bridges hold the aromatic rings at a fixed distance (~3.1 Å). | Ensures a pre-organized binding cavity, reducing the entropic penalty of complexation. |
| Chloro Substituents | Chlorine atoms attached to the aromatic rings. | Modify the electronic properties of the aromatic decks, potentially tuning the binding affinity and selectivity for different guests. |
This table outlines the structural characteristics of Dichloro- rsc.orgrsc.org-paracyclophane relevant to its potential role in forming inclusion complexes.
Application as Rigid Scaffolds in Templated Photochemistry
A significant application of paracyclophane derivatives is their use as templates to control chemical reactions in solution, particularly photochemical reactions. An attractive strategy in synthetic chemistry is to transfer the topochemical control seen in solid-state reactions to homogeneous solutions by using suitable templates researchgate.net. Covalently attaching two or more reactive groups to a rigid scaffold can fix them in the correct orientation for a desired reaction researchgate.netnih.gov.
The [2.2]paracyclophane framework is an exemplary scaffold for this purpose. Its rigid structure holds the two aromatic decks in close proximity, with an intra-annular distance of approximately 3.1 Å nih.gov. This predictable and constrained geometry allows researchers to precisely position reactive substituents attached to the decks, thereby directing the outcome of subsequent reactions.
Intraannular Photodimerization Reactions
The use of the [2.2]paracyclophane scaffold is particularly effective in directing intra-annular photodimerization reactions, where two reactive groups held by the scaffold react with each other upon irradiation. This approach has been demonstrated with pseudo-geminally substituted [2.2]paracyclophanes, where functional groups are positioned directly above each other on opposite rings researchgate.netnih.gov.
In a notable example, a pseudo-geminal bis-amide derivative of [2.2]paracyclophane undergoes an efficient photodimerization to form the corresponding cyclobutane (B1203170) derivative nih.gov. The paracyclophane template holds the two unsaturated amide groups in an ideal position for a [2+2] photocycloaddition reaction that would be highly improbable without the pre-organization afforded by the scaffold.
| Reactant | Conditions | Product |
| Pseudo-geminal bis-amide of [2.2]paracyclophane | Irradiation (Photochemical Reaction) | Intra-annular cyclobutane derivative |
This table illustrates a specific example of a templated intra-annular photodimerization reaction using a [2.2]paracyclophane scaffold.
Stereospecific Synthesis Utilizing Paracyclophane Spacers
The templated photodimerization strategy extends to applications in stereospecific synthesis, where the chiral and rigid nature of the paracyclophane spacer dictates the stereochemical outcome of a reaction. The scaffold essentially acts as a removable template that controls the formation of new stereocenters nih.gov.
Following the intra-annular photodimerization of the bis-amide derivative, the resulting cyclobutane photoproduct can be cleaved from the paracyclophane scaffold. Saponification of this product yields a diamine and a specific isomer of truxinic acid in excellent yield nih.gov. The stereochemistry of the truxinic acid is directly controlled by the geometry of the intermediate photoproduct, which was enforced by the paracyclophane spacer. This demonstrates the successful use of the [2.2]paracyclophane scaffold as a tool for the stereospecific synthesis of complex molecules nih.gov.
Modeling of Biological Systems: Membrane Channels and Enzymes
The unique three-dimensional structures of paracyclophane derivatives have led to their use as scaffolds for modeling complex biological systems, such as enzymes.
Paracyclophanes have been investigated for their potential to mimic enzyme functions. For instance, certain nih.govparacyclophane derivatives have been prepared to exhibit enzyme-like functions in acyl-transfer reactions rsc.org. More specifically, chiral [2.2]paracyclophane-based structures have been successfully developed as models for the coenzyme NAD(P)H. These models, known as CYNAMs, mimic the biomimetic asymmetric reduction capabilities of natural enzymes and have been applied to synthesize chiral flavonoids with high enantiomeric excess researchgate.net.
While synthetic molecules are actively being explored to mimic the function of natural ion channels in biological membranes, the specific use of Dichloro- rsc.orgrsc.org-paracyclophane or other paracyclophanes as models for membrane channels is not prominently featured in available research nih.govnih.gov. The field of synthetic ion channels focuses on creating nano-scale pores that can facilitate ion transport across lipid bilayers, a crucial function for many cellular processes nih.gov.
| Biological System | Paracyclophane-Based Model | Function/Application |
| Enzyme (Acyltransferase) | nih.govParacyclophane derivatives | Catalyze acyl-transfer reactions rsc.org. |
| Coenzyme (NAD(P)H)) | Chiral [2.2]paracyclophane-based NAD(P)H models (CYNAMs) | Perform biomimetic asymmetric reduction of substrates researchgate.net. |
This table summarizes documented examples of paracyclophane derivatives used to model biological enzymes and coenzymes.
Emerging Research Avenues and Future Directions
Biological Activity and Biomedical Research
The rigid, three-dimensional structure of the nih.govnih.gov-paracyclophane core is being explored for its potential in medicinal chemistry and biomedical applications.
Derivatives of the nih.govnih.gov-paracyclophane scaffold are being investigated for their potential as anticancer agents. The inclusion of the nih.govnih.gov-paracyclophane moiety in novel molecular hybrids is a strategy aimed at enhancing antitumor activity. nih.gov For example, research into paracyclophanyl-thiazole hybrids has been undertaken to explore their cytotoxic effects against cancer cell lines. nih.gov The rationale is that the two benzylic moieties of the paracyclophane structure could increase the anticancer efficacy of the resulting compounds. nih.gov Studies have shown that introducing a chlorine substituent to certain organic scaffolds can lead to significant cytotoxic effects, providing a basis for exploring the anticancer potential of chlorinated compounds like dichloro- nih.govnih.gov-paracyclophane and its derivatives. nih.gov
A key area of investigation is the identification of specific molecular targets for paracyclophane-based compounds. Research has focused on cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often deregulated in cancer. nih.govnih.gov Paracyclophanyl-dihydronaphthoquinone[2,3-d]thiazoles have been specifically designed and synthesized to investigate their potential as CDK1 inhibitors. nih.gov The transannular electronic interaction between the aromatic rings of the nih.govnih.gov-paracyclophane core is a unique feature that researchers are leveraging in the design of these potential enzyme inhibitors. nih.gov Molecular docking studies are often employed to understand how these molecules might fit into the active site of enzymes like CDK1, and further assays can analyze their effect on the cell cycle and apoptosis. nih.gov
The inherent structure of cyclophanes, featuring rigid spatial arrangements and internal cavities, makes them candidates for use in supramolecular chemistry. researchgate.net This has led to their exploration for the synthesis of guest-host compounds, which are particularly relevant in biological systems and advanced drug delivery. researchgate.net The ability to encapsulate other molecules ("guests") within the cyclophane ("host") structure presents a potential mechanism for transporting and releasing therapeutic agents in a controlled manner. While this is a promising future direction, the specific application of dichloro- nih.govnih.gov-paracyclophane in drug delivery systems remains an emerging field of research.
Exploration of Novel Functional Group Derivatizations and Their Impact
The synthesis of new derivatives of nih.govnih.gov-paracyclophane is a critical research area for studying the influence of various functional groups on the molecule's chemical, electronic, and structural properties. researchgate.net The rigid paracyclophane framework serves as a unique scaffold, and the addition of different substituents can fine-tune its characteristics for specific applications. beilstein-journals.orgresearchgate.net Researchers have developed routes to prepare versatile intermediates, such as 4,12- and 4,16-di-isocyanato[2.2]paracyclophane, which can be converted into a variety of derivatives bearing nitrogen-containing functional groups. beilstein-journals.org This allows for the creation of a diverse library of compounds, including diamines and crownophanes, whose properties can be systematically studied. beilstein-journals.org The ability to modify the core structure is essential for developing new materials and molecules with tailored functions. researchgate.net
Development of Sustainable and Efficient Industrial Production Methods
Dichloro- nih.govnih.gov-paracyclophane is a valuable monomer for producing polymeric coatings used in electronics. researchgate.netchemicalbook.com Consequently, there is significant interest in developing efficient and sustainable methods for its industrial-scale production. researchgate.net Several synthesis routes have been explored, with the Hofmann elimination of quaternary ammonium (B1175870) salts being identified as one of the most suitable techniques for industrial manufacturing. researchgate.netresearchgate.net This process involves the in-situ preparation of a chlorinated quaternary ammonium hydroxide, which is then subjected to the elimination reaction. google.com Research has focused on optimizing this process by exploring different solvents and catalysts to improve yields and reduce costs. researchgate.netgoogle.com For instance, conducting the Hofmann elimination in the presence of dioxane has been shown to produce dichloro- nih.govnih.gov-paracyclophane in high yields. google.com The ongoing development aims to implement catalytic technologies, such as catalysis with alkalis and Lewis acids, to further enhance the efficiency of the multi-stage synthesis. researchgate.net
| Method | Key Reagents/Conditions | Reported Yield | Suitability |
|---|---|---|---|
| Hofmann Elimination | Chlorinated quaternary ammonium salt, alkali metal hydroxide (e.g., KOH), Dioxane | 80-95% | Considered best for industrial production researchgate.netgoogle.com |
| Direct Chlorination | nih.govnih.gov-paracyclophane, chlorinating agent | Variable | Risk of impurities affecting polymer properties google.com |
Advanced Chiral Molecule Synthesis and Ligand Development
The introduction of substituents into the aromatic rings of nih.govnih.gov-paracyclophane results in planar chirality, a feature that has garnered significant interest in the field of asymmetric synthesis. researchgate.net Multifunctional chiral nih.govnih.gov-paracyclophanes are highly valued as ligands for creating chiral reagents and catalysts. researchgate.net The rigid structure of the paracyclophane skeleton provides a well-defined and stable chiral environment, which is advantageous for controlling stereoselectivity in chemical reactions. dicp.ac.cn
Recent progress includes the development of novel synthetic routes to access enantiomerically pure planar chiral molecules that were previously difficult to prepare. nih.gov Researchers are designing and synthesizing new classes of nih.govnih.govparacyclophane-derived ligands, such as oxazole-pyrimidine (PYMCOX) N,N-ligands, and applying them in asymmetric catalysis, for instance, in the nickel-catalyzed reduction of α,β-unsaturated ketones. dicp.ac.cn These advanced ligands have demonstrated high efficiency, affording chiral products with excellent yields and enantioselectivity. dicp.ac.cn The ongoing exploration in this area focuses on expanding the toolbox of planar chiral ligands for a wider range of asymmetric transformations. researchgate.netchemrxiv.org
Expanding Applications in Optoelectronics and Smart Materials
The unique structural and electronic properties of dichloro- scinito.aiscinito.ai-paracyclophane, primarily through its polymer form, poly(chloro-p-xylylene) or Parylene C, are paving the way for novel applications in the realms of optoelectronics and smart materials. While research into the direct use of the dichloro- scinito.aiscinito.ai-paracyclophane monomer in these fields is still developing, the characteristics of its corresponding polymer offer significant insights into its potential. The inherent strain and transannular electronic interactions within the paracyclophane cage, modified by the presence of chlorine atoms, give rise to properties that are being actively explored for advanced functional systems.
The primary application of dichloro- scinito.aiscinito.ai-paracyclophane is as a monomer for the production of Parylene C, a polymer coating widely used in the radio-electronics industry. scinito.ai This polymer is noted for its excellent chemical stability and barrier properties. uos.ac.kr The exploration of [2.2]paracyclophane derivatives in optoelectronics and as functional materials is a growing field of interest. st-andrews.ac.ukmdpi.comresearchgate.net
Recent studies have demonstrated the significant potential of poly(chloro-p-xylylene) (Parylene C) in the fabrication of flexible electronic devices, marking a significant step towards its use in smart materials. Research has successfully demonstrated a flexible and transparent polymer-based device using Parylene C that exhibits both memory and temperature sensing capabilities. mdpi.com This dual functionality opens up possibilities for its integration into wearable technology and smart textiles. The device operates as a resistive random-access memory (RRAM), a next-generation non-volatile memory technology, with a notable storage window and low operating voltages. mdpi.com
In the realm of smart sensors, poly(chloro-p-xylylene) has been utilized to create nanocomposites for advanced sensing applications. For instance, metal-polymer nanocomposites of 2,3-dichloro-p-xylylene and silver (PCPX-Ag) have been developed for use as substrates in surface-enhanced Raman scattering (SERS). mdpi.com This technique allows for the detection of low-molecular-weight substances, showcasing the potential of dichloro- scinito.aiscinito.ai-paracyclophane-derived materials in high-sensitivity chemical sensing.
While the direct application of dichloro- scinito.aiscinito.ai-paracyclophane in organic light-emitting diodes (OLEDs) is not yet extensively documented, research on the parent [2.2]paracyclophane (PCP) provides a strong basis for its potential. PCP-based emitters have been incorporated into OLEDs, demonstrating high external quantum efficiencies. st-andrews.ac.ukresearchgate.net The unique three-dimensional structure of the paracyclophane unit can help to reduce intermolecular stacking, which is beneficial for improving the fluorescence properties of organic dyes. mdpi.com The introduction of chlorine atoms in dichloro- scinito.aiscinito.ai-paracyclophane is expected to modulate the electronic and photophysical properties, a common strategy in the design of novel materials for optoelectronic devices. researchgate.net The study of high-field phenomena in poly-2-chloro-p-xylylene thin films has shown that the presence of chlorine atoms can suppress collision ionization, leading to a higher breakdown strength compared to the unsubstituted polymer, a valuable property for electronic components. researchgate.net
The development of stimuli-responsive materials is another promising avenue for dichloro- scinito.aiscinito.ai-paracyclophane. These are materials that can change their properties in response to external stimuli such as temperature, light, or chemical environment. The robustness and processability of Parylene C make it an attractive candidate for the matrix of such smart materials.
The table below summarizes the key performance metrics of recently developed smart devices based on poly(chloro-p-xylylene), derived from dichloro- scinito.aiscinito.ai-paracyclophane.
Table 1: Performance of Poly(chloro-p-xylylene) Based Smart Devices
| Device Type | Key Performance Metrics | Reference |
|---|
Q & A
Q. Key Purity Specifications
| Parameter | Standard |
|---|---|
| Assay (HPLC) | ≥99.5% |
| Loss on Drying | ≤0.2% |
| Ignition Residue | ≤0.2% |
| Appearance | White to light yellow crystalline powder |
How is planar chirality in this compound structurally characterized?
Basic Question
Planar chirality arises from the spatial arrangement of chlorine substituents on the co-facial benzene rings. X-ray crystallography and circular dichroism (CD) spectroscopy are primary methods. For example, 4,12-dichloro[2,2]paracyclophane lacks chirality due to symmetry, while tetrachloro derivatives exhibit enantiomers resolvable via chiral HPLC . Computational modeling (e.g., DFT) complements experimental data to confirm absolute configurations .
How do steric effects explain deviations from idealized structural models in this compound derivatives?
Advanced Question
Experimental studies reveal a 19° tilt in the benzene planes of 4,7,12,15-tetrachloro[2,2]paracyclophane, contrasting with orthogonal models from standardized kits. This deviation stems from steric hindrance between chlorine atoms, as confirmed by crystallographic data . Researchers should reconcile such discrepancies by integrating molecular dynamics simulations with experimental structural analyses (e.g., X-ray or neutron diffraction) .
What methodological considerations are critical for optimizing this compound in sensor applications?
Advanced Question
In P-Lamb wave and quartz crystal microbalance (QCM) sensors, the compound’s deposition uniformity and thickness (e.g., 1–10 µm) are optimized via CVD parameters (temperature, pressure, precursor flow rate). For example, Zhou et al. achieved enhanced sensitivity in aPTT measurement by passivating sensors with a 5 µm Parylene-C layer, reducing energy loss by 30% compared to uncoated devices . Key metrics include dielectric constant (<2.5) and hydrophobicity (contact angle >100°) .
How can factorial design improve experimental workflows for this compound-based coatings?
Methodological Guidance
Factorial design enables systematic variation of parameters (e.g., deposition temperature, monomer concentration) to identify interactions affecting film properties. For instance, a 2³ factorial experiment might test temperature (150°C vs. 200°C), pressure (0.1 vs. 0.5 mbar), and precursor purity (99% vs. 99.5%) to optimize adhesion strength and moisture barrier efficiency . Response surface methodology (RSM) further refines these models for industrial-scale reproducibility.
How do spectroscopic techniques resolve contradictions in electronic structure analysis?
Data Contradiction Analysis
Two-photon excitation spectroscopy (e.g., for perylene complexes) clarifies dipole-forbidden transitions obscured in one-photon spectra. For this compound, laser-induced fluorescence in supersonic jet expansions isolates transannular electronic interactions, resolving ambiguities in π-π stacking energies . Polarization-dependent Raman spectroscopy further distinguishes vibrational modes perturbed by chlorine substituents .
What strategies are employed to integrate this compound into heterobimetallic catalysts?
Advanced Application
The compound serves as a ligand scaffold in Ru-Au complexes for photoredox catalysis. Synthesis involves:
Functionalizing the paracyclophane with phosphine groups (e.g., 4,12-bis(di(3,5-xylyl)phosphino)).
Coordinating transition metals (Ru, Au) via ligand-exchange reactions.
Testing catalytic efficiency in cross-coupling reactions (e.g., C–H activation) under visible light .
How is biocompatibility validated for biomedical applications of this compound?
Methodological Answer
Biocompatibility follows USP Class VI protocols, including:
- Cytotoxicity : ISO 10993-5 elution tests using L929 fibroblasts.
- Sensitization : Guinea pig maximization tests.
- Implantation : 30-day subcutaneous rodent studies.
The compound’s FDA compliance for medical sensors stems from its inertness and low dielectric loss (<0.001 at 1 MHz) .
How does this compound compare to other parylenes (e.g., AF4, N) in material properties?
Q. Comparative Analysis
What computational tools address challenges in modeling this compound’s transannular interactions?
Advanced Methodology
Density functional theory (DFT) with dispersion corrections (e.g., D3-BJ) accurately models π-π interactions and steric strain. For example, Gaussian 16 with B3LYP/6-311G(d,p) predicts the 19° tilt in tetrachloro derivatives, aligning with crystallographic data . Molecular electrostatic potential (MEP) maps further guide substitution patterns to minimize steric clash .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
